![molecular formula C20H24N2O5S B2709749 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 922058-51-3](/img/structure/B2709749.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds were evaluated for their photophysical and photochemical properties, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
Another study by Alyar et al. (2018) focused on the synthesis of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, leading to compounds with antimicrobial activity and inhibition effects on carbonic anhydrase enzymes. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents and enzyme inhibitors (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Carbonic Anhydrase Inhibitors for Therapeutic Use
Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The study demonstrates the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor, suggesting applications in therapeutic drug development (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-13-6-8-17(26-4)18(10-13)28(24,25)22-14-7-9-16-15(11-14)21-19(23)20(2,3)12-27-16/h6-11,22H,5,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXKQRYOJJPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide |
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